molecular formula C10H14K2N2O8 B7856452 Edetate dipotassium

Edetate dipotassium

Cat. No.: B7856452
M. Wt: 368.42 g/mol
InChI Key: QLBHNVFOQLIYTH-UHFFFAOYSA-L
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Description

Edetate dipotassium, also known as dipotassium ethylenediaminetetraacetate, is a chelating agent that binds to metal ions, forming stable complexes. This compound is widely used in various fields, including medicine, industry, and scientific research, due to its ability to sequester metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Edetate dipotassium is synthesized by reacting ethylenediaminetetraacetic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where ethylenediaminetetraacetic acid is dissolved and then neutralized with potassium hydroxide to form the dipotassium salt. The reaction can be represented as follows:

H4EDTA+2KOHK2EDTA+2H2O\text{H}_4\text{EDTA} + 2\text{KOH} \rightarrow \text{K}_2\text{EDTA} + 2\text{H}_2\text{O} H4​EDTA+2KOH→K2​EDTA+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization of ethylenediaminetetraacetic acid with potassium hydroxide. The process is carried out in reactors equipped with stirring mechanisms to ensure thorough mixing. The resulting solution is then concentrated and crystallized to obtain the solid dipotassium salt.

Chemical Reactions Analysis

Types of Reactions

Edetate dipotassium primarily undergoes chelation reactions, where it binds to metal ions to form stable complexes. These reactions are crucial in various applications, including metal ion sequestration and detoxification.

Common Reagents and Conditions

The chelation reactions of this compound typically involve metal ions such as calcium, magnesium, zinc, and iron. The reactions are usually carried out in aqueous solutions at neutral to slightly alkaline pH levels. The presence of metal ions and the appropriate pH conditions facilitate the formation of stable metal-edetate complexes.

Major Products Formed

The major products formed from the reactions of this compound are metal-edetate complexes. These complexes are highly stable and soluble in water, making them useful in various applications, including water treatment and medical therapies.

Scientific Research Applications

Edetate dipotassium has a wide range of scientific research applications:

    Chemistry: It is used as a chelating agent in analytical chemistry to sequester metal ions and prevent interference in chemical reactions.

    Biology: In molecular biology, this compound is used to inhibit metal-dependent enzymes and protect biological samples from metal ion-induced degradation.

    Medicine: It is employed in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.

    Industry: this compound is used in various industrial processes, including water treatment, where it helps to remove metal ions that can cause scaling and corrosion.

Mechanism of Action

The mechanism of action of edetate dipotassium involves the chelation of metal ions. The compound has multiple binding sites that can coordinate with metal ions, forming stable, water-soluble complexes. This chelation process reduces the availability of free metal ions, thereby preventing their participation in unwanted chemical reactions or biological processes. The chelated metal ions are then excreted from the body or removed from industrial systems.

Comparison with Similar Compounds

Similar Compounds

    Edetate disodium: Another salt of ethylenediaminetetraacetic acid, commonly used in medical and industrial applications.

    Edetate calcium disodium: Used in chelation therapy for lead poisoning.

    Tetrasodium ethylenediaminetetraacetate: Used in various industrial applications, including detergents and water treatment.

Uniqueness of Edetate Dipotassium

This compound is unique due to its specific potassium salt form, which provides distinct solubility and stability characteristics. This makes it particularly suitable for applications where potassium ions are preferred over sodium or calcium ions. Additionally, its ability to form stable complexes with a wide range of metal ions enhances its versatility in various fields.

Properties

IUPAC Name

dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.2K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBHNVFOQLIYTH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14K2N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-00-4 (Parent)
Record name Edetate dipotassium anhydrous
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DSSTOX Substance ID

DTXSID3058612
Record name Edetate dipotassium anhydrous
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Molecular Weight

368.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White powder; [Sigma-Aldrich MSDS]
Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:?)
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Record name Dipotassium EDTA dihydrate
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CAS No.

2001-94-7, 25102-12-9, 7379-27-3
Record name Edetate dipotassium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edetate dipotassium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025102129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Edetate dipotassium anhydrous
Source EPA DSSTox
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Record name N,N'-ethylenebis[N-(carboxymethyl)aminoacetic] acid, potassium salt
Source European Chemicals Agency (ECHA)
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Record name Dipotassium dihydrogen ethylenediaminetetraacetate dihydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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